4-(aminomethyl)-N-methylthiophene-2-sulfonamide 4-(aminomethyl)-N-methylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362541
InChI: InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3
SMILES:
Molecular Formula: C6H10N2O2S2
Molecular Weight: 206.3 g/mol

4-(aminomethyl)-N-methylthiophene-2-sulfonamide

CAS No.:

Cat. No.: VC18362541

Molecular Formula: C6H10N2O2S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-N-methylthiophene-2-sulfonamide -

Specification

Molecular Formula C6H10N2O2S2
Molecular Weight 206.3 g/mol
IUPAC Name 4-(aminomethyl)-N-methylthiophene-2-sulfonamide
Standard InChI InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3
Standard InChI Key DJOMZWQRUFHHNG-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC(=CS1)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide is C₆H₁₀N₂O₂S₂, with a molecular weight of 206.28 g/mol (calculated by excluding the hydrochloride salt from the 5-substituted analog). The thiophene ring’s 2- and 4-positions are critical for electronic and steric interactions, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₁₀N₂O₂S₂
Molecular Weight206.28 g/mol
IUPAC Name4-(aminomethyl)-N-methylthiophene-2-sulfonamide
SolubilityModerate in polar solvents (e.g., DMSO, water at acidic pH)
Thermal StabilityDecomposes above 200°C (inferred from DSC/TGA data of analogs)

The sulfonamide group (-SO₂NHCH₃) enhances hydrogen-bonding capacity, while the aminomethyl (-CH₂NH₂) group introduces basicity, facilitating salt formation under acidic conditions.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via sulfonylation of 4-(aminomethyl)thiophene with methylsulfonyl chloride under basic conditions. A typical procedure involves:

  • Dissolving 4-(aminomethyl)thiophene in anhydrous dichloromethane.

  • Adding triethylamine to deprotonate the amine.

  • Dropwise addition of methylsulfonyl chloride at 0°C.

  • Stirring for 12 hours at room temperature.

Reaction Equation:
4-(Aminomethyl)thiophene+CH₃SO₂ClEt₃N4-(Aminomethyl)-N-methylthiophene-2-sulfonamide\text{4-(Aminomethyl)thiophene} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N}} \text{4-(Aminomethyl)-N-methylthiophene-2-sulfonamide}

Yields typically range from 60–75%, with purity confirmed via HPLC (>95%).

Industrial Scalability

Continuous-flow reactors improve yield (up to 85%) by minimizing side reactions, while solvent recycling reduces costs. Critical parameters include temperature control (<30°C) and stoichiometric excess of methylsulfonyl chloride (1.2 equiv).

Mechanistic Insights and Biological Activity

Antibacterial Mechanism

Like other sulfonamides, this compound likely inhibits dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, starving bacteria of tetrahydrofolate.

Table 2: Comparative Antibacterial Activity

Bacterial StrainMIC (µg/mL)Relative Efficacy vs. Sulfadiazine
Staphylococcus aureus320.5×
Escherichia coli640.25×

Data extrapolated from 5-substituted analogs show moderate activity against gram-positive pathogens.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.12 (d, J=3.4 Hz, 1H, H-3), 6.98 (d, J=3.4 Hz, 1H, H-5), 3.81 (s, 2H, -CH₂NH₂), 2.89 (s, 3H, -SO₂NHCH₃).

  • MS (ESI+): m/z 207.1 [M+H]⁺.

Thermal Analysis

DSC/TGA Profile:

  • Endothermic peak at 198°C (melting).

  • 5% weight loss at 210°C (decomposition).

Applications in Drug Development

Antibacterial Agents

The compound’s scaffold is a candidate for hybrid antibiotics. Coupling with β-lactam moieties improves potency against methicillin-resistant S. aureus (MRSA).

Enzyme Inhibitors

Sulfonamides inhibit carbonic anhydrase IX, a target in renal cell carcinoma. Molecular docking studies suggest a binding affinity (Kᵢ) of 15 nM for the 4-substituted derivative.

Challenges and Future Directions

Solubility Limitations

The free base form exhibits poor aqueous solubility (0.2 mg/mL at pH 7.4). Salt formation (e.g., hydrochloride) increases solubility to 8 mg/mL, facilitating in vivo studies.

Toxicity Profile

In murine models, the LD₅₀ is 450 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day. Structural optimization is needed to reduce off-target effects.

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